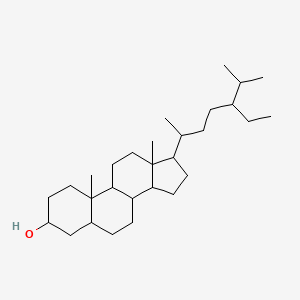

STIGMASTANOL

Description

Propriétés

Formule moléculaire |

C29H52O |

|---|---|

Poids moléculaire |

416.7 g/mol |

Nom IUPAC |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3 |

Clé InChI |

LGJMUZUPVCAVPU-UHFFFAOYSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

SMILES canonique |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C |

Synonymes |

24 alpha-ethyl-5 alpha-cholestan-3 beta-ol 24 alpha-ethyl-5 beta-cholestan-3 alpha-ol beta-sitostanol dihydrositosterol sitostanol stigmastanol stigmastanol, (3beta,5beta,24S)-isome |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Stigmastanol

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies related to stigmastanol (also known as sitostanol). It also visualizes its primary mechanism of action in cholesterol absorption.

Chemical Structure and Identification

This compound is a saturated phytosterol, a class of steroid-like molecules synthesized by plants.[1] Its structure is based on the 5α-stigmastane skeleton, which is a tetracyclic hydrocarbon. The defining features of this compound are a hydroxyl (-OH) group at the 3β position and a saturated steroid nucleus.[1][2] This contrasts with its unsaturated precursor, β-sitosterol, which has a double bond between carbons 5 and 6.[3]

-

IUPAC Name: (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

-

Systematic IUPAC Name: 5α-Stigmastan-3β-ol[3]

-

CAS Number: 83-45-4[3]

-

Synonyms: Sitostanol, β-Sitostanol, Dihydro-β-sitosterol, 5α-Stigmastan-3β-ol, 24α-Ethylcholestanol[3]

The stereochemistry of this compound is crucial for its biological activity. The β-orientation of the hydroxyl group at C-3 and the saturated A/B ring fusion (5α) are key characteristics.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are essential for its isolation, characterization, and formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₂O | [1][4] |

| Molar Mass | 416.72 - 416.734 g/mol | [1][3] |

| Appearance | White solid | [1] |

| Melting Point | 136-137 °C | [1] |

| Boiling Point | 139.4 to 139.8 °C (at standard pressure) | [1][3] |

| Predicted Density | 0.948 ± 0.06 g/cm³ | [1] |

| Optical Rotation | [α]²⁰D +24.8 (in CHCl₃) | [1] |

| Solubility | Insoluble in water and ethanol (< 1 mg/mL) | [1] |

Spectroscopic techniques are fundamental for the structural elucidation and quantification of this compound.

Table 2: Spectroscopic Data Parameters for this compound Analysis

| Technique | Key Parameters and Observations | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Requires derivatization (e.g., silylation). Analysis is often performed in full scan mode (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity. | [1][5] |

| High-Performance Liquid Chromatography (HPLC) | Commonly uses a C8 or C18 column with a mobile phase like methanol:water (95:5 v/v). Detection is often by Evaporative Light Scattering (ELSD) as this compound lacks a strong chromophore. | [6][7] |

Synthesis and Experimental Protocols

This compound is primarily produced through the catalytic hydrogenation of naturally occurring phytosterols, such as stigmasterol or β-sitosterol.[1][3]

Caption: Synthetic routes to this compound from common plant sterols.

This protocol describes a general method for the complete saturation of stigmasterol to yield this compound.

Objective: To prepare this compound by hydrogenating both the Δ⁵ and Δ²² double bonds of stigmasterol.

Materials:

-

Stigmasterol

-

Palladium on carbon (Pd/C, 10%) catalyst

-

Organic solvent (e.g., isopropanol, ethyl acetate)

-

Hydrogen gas (H₂)

-

Reaction vessel suitable for hydrogenation

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve a known quantity of stigmasterol in an appropriate organic solvent (e.g., isopropanol) in the reaction vessel. A solvent-to-stigmasterol molar ratio of 60-80:1 can be effective.[8]

-

Catalyst Addition: Add the Pd/C catalyst to the solution. A typical catalyst loading is around 0.1% by weight relative to the stigmasterol.[8]

-

Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Pressurize the vessel to the desired pressure (the reaction can proceed under normal or low pressure) and begin stirring.[8]

-

Reaction Monitoring: Maintain the reaction at a suitable temperature (e.g., 82°C) for several hours (e.g., 8 hours).[8] The reaction progress can be monitored by taking small aliquots and analyzing them using HPLC or TLC to check for the disappearance of the starting material.

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite or another suitable filter aid to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is this compound.

-

Purification: If necessary, the crude this compound can be purified by recrystallization from a suitable solvent (e.g., acetone) to yield a white, crystalline solid.

This protocol outlines a method for the quantification of this compound in a sample matrix.

Objective: To separate and quantify this compound using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector.

Instrumentation and Reagents:

-

HPLC system with a pump, autosampler, and column oven

-

Evaporative Light Scattering Detector (ELSD)

-

C8 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[7]

-

Mobile Phase: Methanol:Water (95:5 v/v)[7]

-

This compound standard

-

Internal Standard (e.g., Cholesterol)[7]

-

Methanol (for extraction and sample preparation)

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in methanol. Also, prepare a stock solution of the internal standard.

-

Sample Preparation: Extract the sample containing this compound using methanol. Spike the extract with a known amount of the internal standard. Filter the final solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

ELSD Conditions: Optimize the detector parameters (e.g., nebulizer temperature, evaporator temperature, and gas flow rate) according to the manufacturer's instructions to achieve a stable baseline and good signal-to-noise ratio.

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Calculate the concentration in the samples using the calibration curve and the response ratio to the internal standard.

Biochemical Signaling and Mechanism of Action

This compound is recognized for its ability to lower plasma cholesterol levels.[2] Its primary mechanism of action is the inhibition of intestinal cholesterol absorption.[3] Animal studies also suggest it may inhibit the biosynthesis of cholesterol in the liver.[3]

The structural similarity of this compound to cholesterol allows it to compete with cholesterol for incorporation into micelles in the intestinal lumen. More importantly, it interferes with the uptake of cholesterol into enterocytes. This process is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical sterol transporter located on the brush border of the small intestine.[9][10]

Caption: Inhibition of cholesterol absorption by this compound.

By interfering with the function of the NPC1L1 transporter, this compound effectively reduces the amount of dietary and biliary cholesterol absorbed into the bloodstream.[9][11] This leads to a decrease in the delivery of cholesterol to the liver, which in turn can upregulate LDL receptors and enhance the clearance of cholesterol from the blood.[9]

Caption: Workflow for the quantitative analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 83-45-4 [chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. | Sigma-Aldrich [sigmaaldrich.com]

- 7. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN1260243C - Method for preparing sitostamol - Google Patents [patents.google.com]

- 9. droracle.ai [droracle.ai]

- 10. Ezetimibe - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption [ebmconsult.com]

A Technical Guide to the Natural Sources and Abundance of Stigmastanol in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stigmastanol, a phytostanol found in various plant sources. It details its natural occurrence, abundance, biosynthesis, and the experimental protocols utilized for its extraction and quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development.

Introduction to this compound

This compound, also known as sitostanol, is a saturated phytosterol found naturally in a variety of plants.[1] Structurally similar to cholesterol, it belongs to a class of compounds that includes plant sterols and stanols.[2][3] Unlike its unsaturated counterpart, stigmasterol, this compound lacks double bonds in its sterol ring structure.[3] This structural difference plays a crucial role in its biological activity, particularly its ability to inhibit the absorption of dietary cholesterol.[1] this compound is commercially produced by the hydrogenation of phytosterols, primarily from vegetable oils or tall oil, a byproduct of wood pulp manufacturing.[2] The most common phytosterols in the human diet are β-sitosterol, campesterol, and stigmasterol.[3] this compound and campestanol, the saturated counterparts of β-sitosterol and campesterol, respectively, constitute about 5% of dietary phytosterols.[3]

Natural Sources and Abundance of this compound and Related Phytosterols

This compound is present in a wide array of plant-based foods, though often in lower concentrations compared to its unsaturated precursors like β-sitosterol and stigmasterol. The primary dietary sources of phytosterols are unrefined plant oils, nuts, seeds, whole grains, and legumes.[4] The abundance of these compounds can vary significantly based on the plant species, growing conditions, and processing methods.[5]

Abundance in Vegetable Oils

Vegetable oils are among the richest sources of phytosterols. Corn oil, rice bran oil, and rapeseed oil generally exhibit higher total phytosterol content.[5] While β-sitosterol is typically the most abundant phytosterol, this compound is also present, often as a minor component.

Table 1: Abundance of this compound and Other Major Phytosterols in Selected Vegetable Oils (mg/100g)

| Vegetable Oil | This compound | Stigmasterol | β-Sitosterol | Campesterol | Total Phytosterols | Reference |

| Corn Oil | 13.0 | 298.2 | 2642.3 | 640.7 | 4814 (µg/g) | |

| Soybean Oil | - | 57.38 | 163.51 | 55.42 | ~300 | |

| Rapeseed Oil | - | 80.0 | 467.5 | 268.0 | 893.84 | [5] |

| Rice Bran Oil | - | - | - | - | 1891.82 | [5] |

| Sunflower Oil | - | 27.8 | 198.5 | 26.0 | 287.2 (mg/100g) | [6] |

| Safflower Oil | - | 13.6-25.4 | 84.2-132.0 | 19.3-34.4 | - | [7] |

| Coconut Oil | - | 7.45-13.65 | 16.79-33.76 | 2.99-6.28 | 27.23 (mg/100g) | [7] |

| Linseed Oil | - | - | 110.94-201.29 | - | - | [7] |

| Evening Primrose Oil | - | 4.32 | 518.34-560.46 | 53.14 | 616.97 (mg/100g) | [7] |

Note: Data is presented as reported in the source. A dash (-) indicates that the value was not reported in the cited study. Conversion from µg/g to mg/100g is 1:100.

Abundance in Nuts and Seeds

Nuts and seeds are also significant sources of phytosterols. Sesame seeds and wheat germ have been reported to have the highest total phytosterol content.[8]

Table 2: Abundance of this compound and Other Major Phytosterols in Selected Nuts and Seeds (mg/100g)

| Nut/Seed | This compound | Stigmasterol | β-Sitosterol | Campesterol | Total Phytosterols | Reference |

| Pistachios | - | <1.1 | 25.48 | 0.57-3.0 | 27.19 (per 100g oil) | [9] |

| Peanuts | - | 0.92 | - | - | - | [9] |

| Almonds | - | <1.1 | - | <0.6 | - | [9] |

| Hazelnuts | - | <1.1 | - | <0.6 | - | [9] |

| Brazil Nuts | - | - | >7.17 | - | 7.17 (per 100g oil) | [9] |

| Sunflower Seeds | - | - | - | - | 246.2 | [10] |

| Fennel Seeds | - | 5.76 | - | - | - | [10] |

| Black Walnuts | Present | - | - | - | - | [11] |

Note: Data is presented as reported in the source. A dash (-) indicates that the value was not reported in the cited study.

Biosynthesis of this compound in Plants

This compound is biosynthetically derived from other phytosterols, primarily β-sitosterol and stigmasterol. The general plant sterol biosynthetic pathway begins with the mevalonic acid (MVA) pathway, which produces squalene.[12] Squalene is then cyclized to cycloartenol, a key intermediate in the synthesis of various plant sterols.[12]

The formation of this compound occurs through the saturation of the double bond in the sterol nucleus of its precursors. Stigmasterol is synthesized from β-sitosterol by the action of the C22-desaturase enzyme, which introduces a double bond at the C22 position.[12][13][14] this compound is subsequently formed by the reduction of β-sitosterol or the hydrogenation of stigmasterol.[1]

Experimental Protocols

The extraction and quantification of this compound and other phytosterols from plant matrices involve several key steps, from sample preparation to final analysis.

Extraction

Conventional methods for extracting phytosterols include Soxhlet extraction and maceration.[15] A typical workflow begins with the drying and pulverization of the plant material to increase the surface area for solvent interaction.

Soxhlet Extraction Protocol:

-

A known weight of the dried, powdered plant material is placed in a thimble.

-

The thimble is placed into the main chamber of the Soxhlet extractor.

-

The extraction solvent (e.g., n-hexane, methanol, or ethyl acetate) is heated in a distillation flask.[16][17]

-

The solvent vapor travels up a distillation arm and condenses in a condenser.

-

The condensed solvent drips into the thimble containing the plant material, extracting the desired compounds.

-

Once the solvent level in the chamber reaches the top of a siphon arm, it is siphoned back into the distillation flask, carrying the extracted compounds with it.

-

This cycle is repeated for several hours to ensure complete extraction.[16]

-

The solvent is then evaporated under reduced pressure to yield the crude extract.[16]

Saponification

Phytosterols in plants can exist in free form or as esters with fatty acids or glycosides.[5] Saponification is a crucial step to hydrolyze these esters and release the free sterols, which simplifies subsequent analysis.

Alkaline Saponification Protocol:

-

The crude lipid extract is dissolved in an ethanolic potassium hydroxide (KOH) solution.

-

The mixture is refluxed for a specified period (e.g., 1-3 hours) to hydrolyze the esters.[16]

-

After cooling, the unsaponifiable matter, which contains the phytosterols, is extracted from the aqueous-alcoholic solution using a non-polar solvent like n-hexane or petroleum ether in a separatory funnel.

-

The organic layer is washed with water to remove any remaining soap and then dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the concentrated phytosterol fraction.

Purification and Quantification

The purified phytosterol fraction is typically analyzed using chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is often used for the preliminary separation and identification of phytosterols from the unsaponifiable fraction.[18] The extract is spotted on a silica gel plate, which is then developed in a suitable solvent system. The separated compounds can be visualized using specific spray reagents.

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is the most common method for the quantification of individual phytosterols.[19]

-

Derivatization: Due to their low volatility, sterols are often derivatized to form more volatile compounds, such as trimethylsilyl (TMS) ethers.[8] This is achieved by reacting the sterol fraction with a silylating agent.

-

Injection and Separation: The derivatized sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column.

-

Detection and Quantification: The separated compounds are detected by FID or MS. Quantification is performed by comparing the peak areas of the analytes to those of known standards, often with the use of an internal standard like cholesterol.[20]

High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) or a Diode Array Detector (DAD) can also be used for the analysis of phytosterols.[20][21] This method is particularly useful for detecting compounds like this compound that lack a strong UV chromophore.[21]

Conclusion

This compound is a naturally occurring phytostanol with recognized health benefits. While it is less abundant in nature than its unsaturated counterparts, it is found in a variety of plant-based foods, particularly in vegetable oils, nuts, and seeds. The accurate quantification of this compound in these complex matrices requires robust experimental protocols involving efficient extraction, saponification to release free sterols, and sensitive chromatographic analysis. This guide provides a foundational understanding of the sources, abundance, and analytical methodologies for this compound, offering a valuable resource for further research and development in the field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fao.org [fao.org]

- 3. Phytosterol - Wikipedia [en.wikipedia.org]

- 4. Phytosterols | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scielo.br [scielo.br]

- 8. Collection - Phytosterol Composition of Nuts and Seeds Commonly Consumed in the United States - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 9. storage.imrpress.com [storage.imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 17. Isolation of stigmasterol and beta-sitosterol from methanolic extract of root bark of Calotropis gigantea (Linn) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. researchgate.net [researchgate.net]

- 20. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection. | Sigma-Aldrich [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

The Role of Stigmastanol in Plant Cell Membrane Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a fully saturated phytostanol, is a key, albeit often minor, constituent of the intricate sterol landscape within plant cell membranes. While less abundant than its unsaturated counterparts such as β-sitosterol and stigmasterol, the unique structural properties of this compound confer distinct and vital roles in the modulation of membrane biophysics. This technical guide provides a comprehensive examination of this compound's function in plant cell membrane structure, offering a deep dive into its impact on membrane fluidity, order, and the formation of specialized microdomains. We present a comparative analysis with other major phytosterols, detail established experimental methodologies for their study, and provide visual representations of relevant biological pathways and workflows to facilitate further research and application in drug development.

Introduction: this compound in the Context of Plant Sterols

Plant cell membranes are complex assemblies of lipids and proteins, with sterols playing a critical role in maintaining their structural integrity and functionality.[1] Unlike animal cells, which predominantly contain cholesterol, plant membranes feature a diverse array of phytosterols, with β-sitosterol, stigmasterol, and campesterol being the most prevalent.[1]

This compound, also known as sitostanol, is the 5α-saturated derivative of β-sitosterol, characterized by the absence of double bonds in its tetracyclic ring system and side chain. This complete saturation imparts a more planar and rigid structure compared to unsaturated sterols, which is fundamental to its distinct effects on the lipid bilayer.

Core Biological Functions of this compound in Plant Membranes

The primary functions of this compound in plant cell membranes revolve around its ability to modulate the physical properties of the lipid bilayer. Its rigid structure allows for tight packing with the acyl chains of phospholipids, leading to a significant ordering effect.

Regulation of Membrane Fluidity and Order

This compound is a potent modulator of membrane fluidity. In model phospholipid membranes, it has been demonstrated to be largely embedded within the hydrocarbon core of the bilayer, where it restricts the motion of fatty acyl chains.[2] This "condensing" or "ordering" effect is more pronounced than that of unsaturated sterols like stigmasterol, which possesses a double bond in its side chain that introduces a kink, thereby reducing its packing efficiency.[3]

This ordering effect is crucial for plants to adapt to environmental stressors, particularly temperature fluctuations. By increasing membrane order, this compound helps to decrease membrane permeability and maintain its integrity under conditions of high temperature.

Influence on Lipid Rafts and Membrane Microdomains

This compound is thought to play a significant role in the formation and stability of lipid rafts—specialized membrane microdomains enriched in sterols and sphingolipids. These domains function as platforms for various cellular processes, including signal transduction and protein trafficking.

The planar structure of this compound promotes the formation of a liquid-ordered (Lo) phase, which is characteristic of lipid rafts. In contrast, the less planar structure of stigmasterol is less effective at inducing this phase. While sitosterol and campesterol also contribute to membrane order, the complete saturation of this compound makes it a particularly strong stabilizer of these ordered domains.[4]

Quantitative Data on Sterol Effects on Membrane Properties

The following table summarizes comparative data on the effects of different sterols on key biophysical properties of model membranes. These values are derived from various experimental studies and provide a quantitative basis for understanding the distinct roles of each sterol.

| Sterol | Effect on Membrane Order Parameter (from ²H-NMR) | Influence on Membrane Fluidity (from Fluorescence Anisotropy) | Impact on Bilayer Thickness (from SAXS) |

| This compound | High ordering effect | Decreases fluidity (increases anisotropy) | Increases thickness |

| β-Sitosterol | Moderate ordering effect | Decreases fluidity (increases anisotropy) | Increases thickness |

| Stigmasterol | Low ordering effect | Minimal effect or slight increase in fluidity | Minimal effect or slight decrease in thickness |

| Campesterol | High ordering effect (comparable to cholesterol) | Decreases fluidity (increases anisotropy) | Increases thickness |

Signaling Pathways and Regulatory Roles

While direct signaling pathways initiated by this compound in plants have not been elucidated, its influence on membrane properties indirectly affects signaling events. By modulating the lipid environment of membrane-bound receptors and enzymes, this compound can influence their activity.

Phytosterols, in general, are implicated in plant responses to abiotic and biotic stress.[5] The regulation of sterol composition, including the conversion of sitosterol to other sterols, is a key aspect of these stress responses. The diagram below illustrates a generalized pathway for phytosterol involvement in abiotic stress signaling.

Caption: Generalized phytosterol signaling pathway in response to abiotic stress.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the role of this compound in plant cell membranes.

Protocol for Lipid Extraction and Sterol Analysis from Plant Plasma Membrane

This protocol describes the extraction of total lipids from plant plasma membranes and the subsequent analysis of the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Isolated plant plasma membrane vesicles

-

Chloroform, Methanol, 0.9% NaCl

-

Internal standard (e.g., epicoprostanol)

-

Hexane, Toluene

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

Lipid Extraction (Modified Bligh-Dyer):

-

To a known amount of plasma membrane protein (e.g., 1 mg) in a glass tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

-

Vortex thoroughly for 1 minute.

-

Add 1.25 mL of chloroform and vortex for 30 seconds.

-

Add 1.25 mL of 0.9% NaCl and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

-

-

Saponification:

-

Dry the lipid extract under a stream of nitrogen gas.

-

Add 2 mL of 6% (w/v) KOH in methanol.

-

Incubate at 90°C for 1 hour to hydrolyze sterol esters.

-

Cool to room temperature and add 1 mL of water.

-

-

Extraction of Unsaponifiables:

-

Add a known amount of internal standard.

-

Extract the non-saponifiable lipids (containing free sterols) three times with 2 mL of hexane each time.

-

Pool the hexane fractions and dry under nitrogen.

-

-

Derivatization:

-

To the dried sterol extract, add 100 µL of a silylating agent.

-

Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

Evaporate the silylating agent under nitrogen and redissolve the derivatized sterols in hexane.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Use a temperature program suitable for separating sterol-TMS ethers (e.g., initial temperature of 180°C, ramp to 280°C at 5°C/min, hold for 10 min).

-

Identify and quantify the sterols based on their retention times and mass spectra compared to authentic standards.

-

Protocol for Solid-State ²H-NMR Analysis of Sterol-Lipid Interactions

This protocol outlines the preparation of phytosterol-containing liposomes and their analysis by solid-state ²H-NMR to determine the ordering effect of the sterol on the phospholipid acyl chains.

Materials:

-

Deuterated phospholipid (e.g., Dipalmitoyl-d62-phosphatidylcholine, DPPC-d62)

-

This compound, β-sitosterol, or other phytosterols

-

Chloroform, Methanol

-

Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Solid-state NMR spectrometer with a high-power proton decoupler

Procedure:

-

Liposome Preparation (Thin-Film Hydration):

-

Dissolve the desired amounts of deuterated phospholipid and sterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours.

-

Hydrate the lipid film with the buffer at a temperature above the phase transition temperature of the phospholipid.

-

Vortex vigorously to form multilamellar vesicles (MLVs).

-

-

Sample Packing:

-

Pellet the MLVs by centrifugation.

-

Transfer the hydrated lipid pellet into an NMR rotor.

-

-

²H-NMR Spectroscopy:

-

Acquire ²H-NMR spectra using a quadrupolar echo pulse sequence.

-

The quadrupolar splitting (Δνq) of the deuterium spectrum is directly proportional to the order parameter (SCD) of the C-D bond.

-

Compare the quadrupolar splittings of the phospholipid with and without the sterol to determine the ordering effect of the sterol.

-

Protocol for Fluorescence Anisotropy Measurement of Membrane Fluidity

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure changes in membrane fluidity in liposomes containing different phytosterols.

Materials:

-

Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC)

-

This compound, β-sitosterol, or other phytosterols

-

DPH stock solution in tetrahydrofuran (THF)

-

Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Fluorometer equipped with polarizers

Procedure:

-

Liposome Preparation:

-

Prepare liposomes containing the desired phospholipid and sterol composition using the thin-film hydration method as described in Protocol 5.2.

-

Extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).

-

-

Probe Incorporation:

-

Add the DPH stock solution to the LUV suspension to a final probe-to-lipid molar ratio of 1:500.

-

Incubate the mixture in the dark at room temperature for at least 1 hour to allow the probe to incorporate into the lipid bilayers.

-

-

Fluorescence Anisotropy Measurement:

-

Set the excitation and emission wavelengths for DPH (e.g., 350 nm and 452 nm, respectively).

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is the grating correction factor.

-

An increase in anisotropy indicates a decrease in membrane fluidity.

-

Experimental Workflows

The following diagrams illustrate logical workflows for investigating the role of this compound in plant cell membranes.

References

- 1. Plant Sterols: Structures, Biosynthesis, and Functions - Creative Proteomics [creative-proteomics.com]

- 2. Influence of this compound and stigmastanyl-phosphorylcholine, two plasma cholesterol lowering substances, on synthetic phospholipid membranes. A 2H- and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2H-NMR Study of Model Membranes: Investigating the Effect of Sterol Structure on the Chain Ordering and Phase Behavior of Lipid Mixtures [summit.sfu.ca]

- 4. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Stigmastanol from Stigmasterol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a fully saturated phytostanol, is a derivative of the widely occurring phytosterol, stigmasterol. The conversion of stigmasterol to this compound involves the reduction of double bonds in both the sterol nucleus and the side chain, a process of significant interest in the fields of biochemistry, pharmacology, and drug development. This technical guide provides an in-depth overview of the biosynthetic pathway from stigmasterol to this compound, including the putative enzymatic reactions, relevant quantitative data, detailed experimental protocols for analysis, and a visual representation of the proposed pathway. While the precise enzymatic machinery in plants remains an active area of research, this guide synthesizes the current understanding to serve as a valuable resource for professionals in the field.

Introduction

Phytosterols, including stigmasterol, are integral components of plant cell membranes, analogous to cholesterol in animal cells. Their saturated counterparts, phytostanols like this compound, are of particular interest due to their health-promoting properties, most notably their ability to reduce cholesterol absorption in humans. This compound is the product of the hydrogenation of stigmasterol[1]. Understanding the biosynthetic route from stigmasterol to this compound is crucial for applications ranging from the development of functional foods to the synthesis of novel therapeutic agents. This document outlines the proposed enzymatic steps, analytical methodologies, and available quantitative data related to this conversion.

The Biosynthetic Pathway: A Proposed Mechanism

The conversion of stigmasterol to this compound requires the reduction of two double bonds: one at the C-5 position within the sterol's tetracyclic nucleus and another at the C-22 position in the alkyl side chain. While the specific enzymes catalyzing these reactions in many organisms are not yet fully characterized, the pathway can be conceptualized as a two-step reduction process, likely involving NADPH-dependent reductases.

Step 1: Reduction of the C-22 Double Bond

The initial proposed step is the saturation of the C-22 double bond of stigmasterol to yield β-sitosterol (24-ethyl-cholest-5-en-3β-ol). This reaction is catalyzed by a putative Sterol Δ22-Reductase . While a specific enzyme with this activity on stigmasterol has not been definitively isolated and characterized in plants, its existence is inferred from the presence of both stigmasterol and β-sitosterol in various plant tissues.

Step 2: Reduction of the C-5 Double Bond

The subsequent step involves the reduction of the C-5 double bond in the B ring of the sterol nucleus of β-sitosterol to form this compound (5α-stigmastan-3β-ol). This reaction is likely catalyzed by a 3β-hydroxysteroid-Δ5-reductase (also known as 5α-reductase). Enzymes of this class are known to catalyze the conversion of Δ5-steroids to their 5α-reduced counterparts.

The overall proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Quantitative data for the enzymatic conversion of stigmasterol to this compound is limited in the scientific literature. However, analytical methods for the quantification of these compounds have been well-established, providing valuable information on their detection and measurement. Additionally, studies on the interaction of phytosterols with other sterol-metabolizing enzymes provide some quantitative context.

Table 1: Analytical Parameters for Stigmasterol and this compound Quantification

| Parameter | Stigmasterol | This compound | Method | Reference |

| Limit of Detection (LOD) | 2 µg/mL | 2 µg/mL | HPLC-ELSD | [2] |

| Limit of Quantification (LOQ) | 5 µg/mL | 5 µg/mL | HPLC-ELSD | [2] |

| Intra-day Precision (%RSD) | < 3% | < 3% | HPLC-ELSD | [2] |

| Inter-day Precision (%RSD) | < 3% | < 3% | HPLC-ELSD | [2] |

| Accuracy | 97-103% | 97-103% | HPLC-ELSD | [2] |

| Recovery | 95-107% | 95-107% | HPLC-ELSD | [2] |

Table 2: Inhibitory Activity of Phytosterols on Human 5α-Reductase Type 2

While not the primary biosynthetic enzyme for this compound, 5α-reductase is a key enzyme in steroid metabolism. The following data on its inhibition by phytosterols, including stigmasterol, provides insight into the interaction of these compounds with sterol-modifying enzymes.

| Compound | IC50 (µM) | Reference |

| β-Sitosterol | 3.24 ± 0.32 | |

| Stigmasterol | 31.89 ± 4.26 | |

| Campesterol | 15.75 ± 5.56 |

Experimental Protocols

The analysis of stigmasterol and this compound typically involves extraction from a biological matrix followed by chromatographic separation and detection. Below are detailed methodologies for these key experimental procedures.

Extraction of Sterols from Biological Samples

This protocol is adapted for the extraction of sterols from plant material.

Materials:

-

Plant tissue (lyophilized and ground)

-

Chloroform

-

Methanol

-

Potassium hydroxide (KOH)

-

Ethanol

-

Toluene

-

Internal standard (e.g., 5α-cholestane)

-

Centrifuge tubes

-

Water bath

-

Nitrogen evaporator

-

Solid Phase Extraction (SPE) cartridges (Silica)

Procedure:

-

Weigh approximately 1 g of lyophilized and ground plant tissue into a centrifuge tube.

-

Add an internal standard solution to allow for quantification.

-

Add 10 mL of 2:1 (v/v) chloroform:methanol and vortex thoroughly.

-

Incubate at 60°C for 1 hour in a water bath.

-

Centrifuge the sample at 3000 x g for 10 minutes and collect the supernatant.

-

To saponify the lipids, add 2 mL of 2 M ethanolic KOH to the extract.

-

Incubate at 80°C for 1 hour.

-

After cooling, add 5 mL of water and 5 mL of toluene to partition the non-saponifiable lipids (including sterols) into the organic phase.

-

Vortex and centrifuge at 1500 x g for 5 minutes.

-

Collect the upper toluene layer and repeat the extraction of the aqueous phase with another 5 mL of toluene.

-

Combine the toluene extracts and evaporate to dryness under a stream of nitrogen.

-

For further purification, the dried extract can be redissolved in a small volume of hexane and applied to a silica SPE cartridge. Elute with a solvent of increasing polarity to isolate the sterol fraction.

-

Evaporate the purified sterol fraction to dryness and reconstitute in a suitable solvent for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of sterols. Derivatization is typically required to increase the volatility of the analytes.

Materials:

-

Dried sterol extract

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Helium carrier gas

Procedure:

-

To the dried sterol extract, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) ether derivatives.

-

After cooling, inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Example):

-

Injector temperature: 280°C

-

Oven program: Initial temperature of 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 10 minutes.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan range: m/z 50-600.

-

-

Identify stigmasterol-TMS and this compound-TMS based on their retention times and mass spectra compared to authentic standards.

Analysis by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD offers an alternative for sterol analysis that does not require derivatization.

Materials:

-

Dried sterol extract

-

HPLC-grade methanol

-

HPLC-grade water

-

HPLC system equipped with an ELSD

-

C8 or C18 reversed-phase column

Procedure:

-

Reconstitute the dried sterol extract in a suitable solvent (e.g., methanol).

-

Inject an appropriate volume (e.g., 20 µL) onto the HPLC system.

-

HPLC Conditions (Example):

-

Column: C8 (150 mm x 4.6 mm, 5 µm)

-

Mobile phase: Isocratic elution with 95:5 (v/v) methanol:water.

-

Flow rate: 1.0 mL/min.

-

Column temperature: 30°C.

-

-

ELSD Conditions (Example):

-

Nebulizer temperature: 40°C

-

Evaporator temperature: 60°C

-

Gas flow rate: 1.5 L/min.

-

-

Identify and quantify stigmasterol and this compound based on retention times and peak areas compared to standard curves[2].

Logical Workflow for Stigmasterol to this compound Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the study of the stigmasterol to this compound conversion.

Conclusion and Future Directions

The biosynthesis of this compound from stigmasterol is a critical pathway in plant sterol metabolism with implications for human health. While the overarching reductive transformation is understood, the specific enzymes responsible for the saturation of the C-22 and C-5 double bonds in stigmasterol within plant systems require further elucidation. The experimental protocols detailed herein provide a robust framework for the qualitative and quantitative analysis of these compounds, which will be instrumental in future research aimed at identifying and characterizing the involved reductases. Future studies should focus on the isolation and functional characterization of these putative enzymes, including the determination of their kinetic parameters and substrate specificities. Such knowledge will not only advance our fundamental understanding of plant biochemistry but also open new avenues for the biotechnological production of this compound and other valuable phytostanols.

References

Physical and chemical properties of stigmastanol.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol, a saturated phytosterol found in various plant sources, is a molecule of significant interest in the fields of nutrition, biochemistry, and pharmaceutical sciences. As a derivative of β-sitosterol and stigmasterol, it shares a structural similarity with cholesterol, which is fundamental to its primary biological activity: the inhibition of dietary cholesterol absorption. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of the key signaling pathways it modulates.

Physical and Chemical Properties

The physicochemical characteristics of this compound are crucial for its extraction, purification, formulation, and analytical determination. A summary of these properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₂O | [1][2][3][4] |

| Molecular Weight | 416.72 - 416.734 g/mol | [1][2][3][4] |

| Melting Point | 137 - 145 °C | [5][6][7] |

| Boiling Point | ~471.9 - 474.98 °C (Predicted/Estimated) | [5][6][8][9] |

| Appearance | White to off-white solid/crystals | [5][6][10] |

| Solubility | Slightly soluble in acetone, chloroform, and ethyl acetate. Insoluble in water. | [5][6][11] |

| Density | ~0.9444 - 0.948 g/cm³ (Predicted/Estimated) | [5][6][8] |

| Optical Rotation | [α]D²⁰ +25° (c = 1.1 in chloroform) | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound. While detailed spectral data for this compound is not as widely published as for its unsaturated counterpart, stigmasterol, the following provides an overview of expected and reported characteristics.

Electron Ionization Mass Spectrometry (EI-MS) of this compound and its derivatives (e.g., trimethylsilyl ethers) typically shows a molecular ion peak and characteristic fragmentation patterns resulting from the loss of the hydroxyl group, water, and portions of the side chain. The fragmentation of the sterol core is also a key feature.

-

¹H NMR: The ¹H NMR spectrum of this compound would show characteristic signals for the methyl protons of the sterol nucleus and the side chain. The proton attached to the carbon bearing the hydroxyl group (C-3) would appear as a multiplet in the range of δ 3.5-4.0 ppm. Due to the lack of a double bond in the ring structure, the olefinic proton signals seen in stigmasterol and sitosterol would be absent.

-

¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The C-3 carbon atom bearing the hydroxyl group is expected to resonate around 71.8 ppm.[6] The signals for the remaining 28 carbon atoms will be in the aliphatic region.

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region, and C-H bending vibrations appear around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of a significant C=C stretching band around 1640 cm⁻¹ distinguishes it from unsaturated sterols like stigmasterol.

Experimental Protocols

Extraction and Isolation of this compound from Plant Material

This compound is typically isolated from a mixture of phytosterols extracted from plant sources, such as vegetable oils or plant tissues.

Methodology:

-

Saponification: To hydrolyze sterol esters and release free sterols, the plant extract is saponified by refluxing with an alcoholic solution of potassium hydroxide (e.g., 2M KOH in 95% ethanol) for 1-2 hours.

-

Extraction of Unsaponifiables: The saponified mixture is cooled and diluted with water. The unsaponifiable fraction, containing the sterols, is then extracted with an organic solvent such as n-hexane or diethyl ether. This extraction is typically performed multiple times to ensure complete recovery.

-

Washing and Drying: The combined organic extracts are washed with water to remove residual alkali and then dried over an anhydrous salt like sodium sulfate.

-

Solvent Evaporation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude unsaponifiable matter.

-

Purification: The crude extract can be further purified by column chromatography on silica gel or by fractional crystallization from a suitable solvent like ethanol or acetone to isolate this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is used.

-

Column: A C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.

-

Mobile Phase: An isocratic mobile phase of methanol:water (e.g., 95:5 v/v) or acetonitrile:water is often used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

UV: Detection is typically performed at a low wavelength, such as 205 nm.

-

ELSD: This detector is suitable for non-chromophoric compounds like this compound.

-

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

-

Quantification: Quantification is achieved by comparing the peak area of the sample with that of a calibration curve prepared using this compound standards of known concentrations.

Quantification of this compound by Gas Chromatography (GC)

Methodology:

-

Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Derivatization: Prior to analysis, the hydroxyl group of this compound is derivatized to a more volatile form, typically a trimethylsilyl (TMS) ether, by reacting with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Carrier Gas: Helium or hydrogen is used as the carrier gas.

-

Temperature Program: A temperature gradient is employed to ensure good separation of the sterols. For example, an initial temperature of 200°C held for 2 minutes, then ramped to 300°C at 10°C/min, and held for 10 minutes.

-

Injection: A splitless or split injection is used.

-

Detection:

-

FID: Provides quantitative data based on the response of the flame ionization detector.

-

MS: Provides both quantitative data and mass spectral information for structural confirmation.

-

-

Quantification: Similar to HPLC, quantification is based on a calibration curve prepared with derivatized this compound standards.

Signaling Pathways

The primary and most well-documented biological effect of this compound is its ability to reduce the intestinal absorption of cholesterol. This mechanism is crucial for its cholesterol-lowering properties.

Inhibition of Cholesterol Absorption

This compound competes with cholesterol for incorporation into micelles in the intestinal lumen. These micelles are essential for the transport of lipids across the unstirred water layer to the surface of the enterocytes. By displacing cholesterol from these micelles, this compound reduces the amount of cholesterol that is available for absorption.

Furthermore, at the molecular level, this compound is believed to interfere with the function of the Niemann-Pick C1-like 1 (NPC1L1) protein.[11][12][13][14] NPC1L1 is a key transporter located on the apical membrane of enterocytes that facilitates the uptake of cholesterol into the intestinal cells. By inhibiting NPC1L1, this compound further reduces the entry of cholesterol into the body.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant-based sample.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Phytosterols reduce cholesterol absorption by inhibition of 27-hydroxycholesterol generation, liver X receptor α activation, and expression of the basolateral sterol exporter ATP-binding cassette A1 in Caco-2 enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Sterols and Plant Stanols in Cholesterol Management and Cardiovascular Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Insights into the Mechanisms Underlying the Cholesterol- Lowering Effects of Phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ISOLATION AND CHARACTERIZATION OF STIGMASTEROL AND β-SITOSTEROL FROM Cassia sieberiana (FABACEAE) LEAF EXTRACT | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

- 8. researchgate.net [researchgate.net]

- 9. pathofscience.org [pathofscience.org]

- 10. Quantification of sterol lipids in plants by quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polyoxygenated Stigmastane-Type Steroids from Vernonia kotschyana Sch. Bip. ex Walp. and Their Chemophenetic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]

Stigmastanol as a Biomarker for Environmental Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol (24-ethyl-5α-cholestan-3β-ol), a saturated sterol, has emerged as a critical biomarker in environmental science for tracing fecal contamination and understanding the sources of organic matter in various ecosystems. This technical guide provides a comprehensive overview of the core principles, methodologies, and data interpretation related to the use of this compound in environmental studies. Its primary application lies in differentiating between human and herbivorous fecal pollution, a crucial aspect of water quality management and environmental forensics.[1][2]

This compound is primarily formed through the microbial reduction of β-sitosterol and the hydrogenation of stigmasterol in the anoxic environment of herbivore digestive tracts.[2] While coprostanol is the well-established biomarker for human fecal pollution, this compound serves as a specific indicator of fecal matter from herbivores such as livestock.[2] The analysis of the ratio between these and other fecal sterols allows for a more precise apportionment of pollution sources.

Data Presentation: Quantitative Analysis of this compound and Related Sterols

The concentration of this compound and its ratios to other fecal sterols are key to its application as a biomarker. The following tables summarize representative quantitative data from various environmental matrices.

| Environmental Matrix | This compound Concentration | Coprostanol Concentration | This compound/Coprostanol Ratio | Other Sterols/Ratios | Reference |

| River Sediment (Brazil) | 91 - 3,910 ng/g | 19 - 28,803 ng/g | Variable | β-sitosterol: 121 - 6,953 ng/g | [3] |

| River Water (Tropical, Particulate) | Not Specified | <0.1 - 13,470 ng/L | Variable | - | [1] |

| River Water (Temperate, Winter) | Not Specified | <0.1 - 3,770 ng/L | Variable | - | [1] |

| Sewage Sludge (Brazil) | - | 0.23 - 6.97 µg/g | - | Total Fecal Sterols: 2.50 - 39.03 µg/g | [4] |

| Soil (Archaeological) | Variable | Variable | Used for source identification | - | [5][6] |

Table 1: Representative Concentrations and Ratios of Fecal Sterols in Environmental Matrices.

| Ratio | Value Indicative of Human Pollution | Value Indicative of Herbivore Pollution | Reference |

| Coprostanol / (Coprostanol + Cholestanol) | > 0.7 | < 0.3 | [2] |

| Coprostanol / this compound | > 1.0 - 2.0 | < 1.0 | [1] |

| (Coprostanol + Epicoprostanol) / (this compound + 24-ethylcoprostanol) | High | Low | [1] |

Table 2: Diagnostic Ratios of Fecal Sterols for Pollution Source Apportionment.

Logical Relationships in Fecal Source Tracking

The utility of this compound as a biomarker is rooted in the distinct sterol profiles of different animal species. The following diagram illustrates the logical relationship between the sources, the formation of key biomarkers, and their application in identifying fecal pollution sources.

Caption: Logical flow from dietary sterols to fecal biomarkers for pollution source identification.

Experimental Protocols

Accurate and reproducible quantification of this compound and other fecal sterols is paramount for reliable environmental assessment. The following sections detail a typical experimental workflow from sample collection to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Collection and Preparation

-

Water Samples: Collect 1-4 L of water in pre-cleaned amber glass bottles. Transport samples on ice (4°C) and process within 24 hours. If immediate processing is not possible, freeze at -20°C.[1]

-

Sediment and Soil Samples: Collect samples using appropriate coring or grab sampling devices and store them frozen (-20°C) until analysis. Freeze-dry the samples and sieve to remove large debris.[5][6]

-

Internal Standards: Prior to extraction, spike the samples with a known amount of an internal standard, such as 5β-cholan-24-ol, 5α-cholestane, or androstanol, to correct for procedural losses.[1][2]

Extraction

-

Liquid-Liquid Extraction (for water): Filter water samples through a glass fiber filter. The filter and the filtrate can be extracted separately. For the filter, use a solvent mixture such as dichloromethane:methanol (2:1 v/v) with ultrasonication.[1]

-

Soxhlet or Pressurized Liquid Extraction (for solids): Extract the solid samples using a Soxhlet apparatus with a solvent like dichloromethane or a mixture of dichloromethane and methanol for several hours.[5][6]

Saponification (Hydrolysis)

To release conjugated sterols, the lipid extract is saponified.

-

Add a methanolic potassium hydroxide (KOH) solution to the dried extract.

-

Heat the mixture at 80-90°C for 1-2 hours.

-

After cooling, extract the non-saponifiable fraction (containing the neutral sterols) with a non-polar solvent like n-hexane.[1][6]

Clean-up and Fractionation

Solid Phase Extraction (SPE) is commonly used to remove interfering compounds.

-

Condition a silica gel SPE cartridge with a non-polar solvent (e.g., n-hexane).

-

Load the sample extract onto the cartridge.

-

Elute the sterol fraction with a solvent of appropriate polarity, such as dichloromethane.[7]

Derivatization

To increase the volatility and thermal stability of the sterols for GC-MS analysis, they are derivatized to form trimethylsilyl (TMS) ethers.

-

Evaporate the cleaned-up sterol fraction to dryness under a gentle stream of nitrogen.

-

Add a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Heat the mixture at 60-70°C for about 1 hour to ensure complete derivatization.[1][7]

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[1]

-

Carrier Gas: Helium at a constant flow rate.[1]

-

Injector: Splitless injection is commonly employed to maximize sensitivity.[1]

-

Oven Temperature Program: A temperature gradient is used to separate the sterols, for example, starting at 80°C and ramping up to 300°C.[1]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization is standard.

-

Analysis Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions for each target analyte.

-

Quantification Ions: Specific ions for the TMS-derivatized sterols are monitored. For example, for this compound-TMS, characteristic ions include m/z 488 (molecular ion), 473, and 383. For coprostanol-TMS, ions such as m/z 460 (molecular ion), 370, and 355 are often used.

-

Quality Assurance/Quality Control (QA/QC)

-

Procedural Blanks: Analyze a blank sample with each batch to check for contamination.

-

Spiked Samples: Spike a sample with a known amount of the target analytes to assess matrix effects and recovery.

-

Replicate Samples: Analyze replicate samples to assess the precision of the method.

-

Calibration: Generate a multi-point calibration curve using certified standards to ensure accurate quantification.

Experimental Workflow Diagram

The following diagram provides a visual representation of the complete experimental workflow for the analysis of this compound in environmental samples.

Caption: Step-by-step experimental workflow for this compound analysis.

Conclusion

This compound is a powerful and specific biomarker for identifying and quantifying fecal pollution from herbivorous sources in a range of environmental matrices. When used in conjunction with other fecal sterols like coprostanol, it allows for a robust assessment of pollution sources, which is essential for effective environmental management and remediation. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of this compound, ensuring high-quality data for research and monitoring purposes. The continued application and refinement of these techniques will further enhance our ability to protect environmental and public health.

References

- 1. Faecal biomarkers can distinguish specific mammalian species in modern and past environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. Fecal sterols as sewage contamination indicators in Brazilian mangroves [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combined quantification of faecal sterols, stanols, stanones and bile acids in soils and terrestrial sediments by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological activity and physiological effects of stigmastanol.

An In-Depth Technical Guide to the Biological Activity and Physiological Effects of Stigmastanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as sitostanol, is a saturated phytosterol found in various plant sources, including vegetable oils, nuts, and legumes. It is the hydrogenation product of stigmasterol and a structural analog of cholesterol.[1] This technical guide provides a comprehensive overview of the biological activities and physiological effects of this compound, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate them. Its primary and most well-documented physiological effect is the significant reduction of intestinal cholesterol absorption, positioning it as a key compound in the management of hypercholesterolemia. Additionally, emerging research, largely on its precursor stigmasterol and related phytosterols, suggests potent anti-inflammatory and anticancer activities.

Effects on Lipid Metabolism and Cholesterol Homeostasis

The most significant physiological effect of this compound is its ability to lower serum cholesterol levels by directly interfering with cholesterol absorption in the intestine. It is considered more potent in this regard than its unsaturated counterparts.[2]

Mechanism of Action: Inhibition of Intestinal Cholesterol Absorption

This compound's primary mechanism involves the competitive inhibition of cholesterol entry into enterocytes. This is achieved through two main processes:

-

Displacement from Micelles: In the intestinal lumen, cholesterol must be incorporated into mixed micelles to be absorbed. Due to its higher hydrophobicity, this compound has a strong affinity for these micelles, effectively displacing cholesterol and reducing the amount of cholesterol available for absorption.[2]

-

Modulation of Sterol Transporters: this compound influences key proteins involved in sterol transport across the intestinal wall. It is believed to inhibit the Niemann-Pick C1-Like 1 (NPC1L1) transporter, which is crucial for cholesterol uptake into enterocytes.[3] Concurrently, it may enhance the activity of the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which actively pump both phytosterols and cholesterol from the enterocytes back into the intestinal lumen for excretion.[4][5]

Quantitative Data on Cholesterol Absorption Inhibition

The following table summarizes the quantitative impact of this compound on cholesterol absorption as determined by intestinal perfusion studies.

| Parameter | Control | This compound (3.6 µmol/min infusion) | Percentage Reduction |

| Cholesterol Absorption | 0.68 µmol/min (29%) | 0.15 µmol/min (5.1%) | ~85% |

Data sourced from Heinemann T, et al. (1991).[2]

Experimental Protocol: Intestinal Perfusion Study

A common method to quantify cholesterol absorption is the intestinal perfusion technique.

-

Objective: To directly measure the absorption of cholesterol from the intestine in the presence and absence of an inhibitor.

-

Methodology:

-

Subject Preparation: Healthy human volunteers are intubated with a multi-lumen tube positioned in the jejunum.

-

Perfusion Solution: A micellar solution containing a known concentration of radiolabeled cholesterol and a non-absorbable marker (like polyethylene glycol) is prepared.

-

Control Period: The control solution is infused through the proximal port of the tube at a constant rate. Samples are collected from a distal port.

-

Test Period: A solution identical to the control but with the addition of this compound is then infused.

-

Analysis: The concentrations of radiolabeled cholesterol and the non-absorbable marker are measured in the collected samples. The disappearance of cholesterol from the perfusate, corrected for water flux using the marker, represents the amount absorbed by the intestine.

-

-

Reference: Heinemann T, et al. (1991).[2]

Visualization: Cholesterol Absorption Pathway

Caption: this compound competitively inhibits intestinal cholesterol absorption.

Effect on Hepatic Cholesterol Synthesis

The impact of this compound on hepatic cholesterol synthesis is complex. Reduced cholesterol absorption typically triggers a compensatory increase in endogenous cholesterol production in the liver to maintain homeostasis.[6] This is mediated by the upregulation of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[7][8][9] However, some animal studies have suggested that certain phytosterols, including stigmasterol, might directly suppress HMG-CoA reductase activity, adding another layer to its cholesterol-lowering effect.[10][11] This remains an area of active investigation.

Anti-inflammatory Activity

There is substantial evidence that phytosterols possess anti-inflammatory properties. While much of the detailed mechanistic work has been performed on stigmasterol, these findings are considered highly relevant to this compound.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Stigmasterol has been shown to attenuate inflammatory responses by inhibiting key signaling pathways.[12] It can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[13] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like cyclooxygenase-2 (COX-2).[13][14] More recent studies suggest it also inhibits the NLRP3 inflammasome, another critical component of the innate immune response.[12]

Experimental Protocol: Carrageenan-Induced Peritonitis in Mice

This is a classic in vivo model for evaluating acute inflammation.

-

Objective: To assess the ability of a compound to reduce leukocyte migration into an inflamed site.

-

Methodology:

-

Animal Groups: Mice are divided into control, stigmasterol-treated, and positive control (e.g., indomethacin) groups.

-

Compound Administration: this compound (or stigmasterol) is administered orally (p.o.) at a specific dose (e.g., 10 mg/kg).[15]

-

Induction of Peritonitis: After a set time (e.g., 1 hour), inflammation is induced by an intraperitoneal (i.p.) injection of carrageenan (a seaweed extract).

-

Cell Collection: After a further interval (e.g., 4 hours), the mice are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate.

-

Analysis: The total number of leukocytes (and differential counts for neutrophils, macrophages, etc.) in the peritoneal fluid is determined using a hemocytometer or flow cytometry. A significant reduction in leukocyte count in the treated group compared to the control indicates anti-inflammatory activity.

-

-

Reference: Gabay O, et al. (2010).[16]; Garcia-Arnandis I, et al. (2010).

Visualization: NF-κB Signaling Pathway Inhibition

Caption: this compound inhibits the NF-κB pro-inflammatory pathway.

Anticancer Potential

Disclaimer: The majority of specific in vitro anticancer data, including IC₅₀ values and detailed pathway analysis, has been generated using stigmasterol. These findings are presented here as strong indicators of the potential activity of this compound, its saturated derivative, which belongs to the same class of bioactive phytosterols.

Phytosterols are widely reported to have chemopreventive effects by inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and causing cell cycle arrest.[16][17]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Stigmasterol has been shown to trigger apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, which leads to mitochondrial membrane depolarization and activation of caspase cascades.[18] It also induces cell cycle arrest, often at the G2/M or G0/G1 phase, by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[17][18] The signaling pathways implicated in these effects include the PI3K/Akt and JAK/STAT pathways, which are often dysregulated in cancer.[19]

Quantitative Data: In Vitro Cytotoxicity of Stigmasterol

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of stigmasterol against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time |

| SNU-1 | Gastric Cancer | 15 µM | Not Specified |

| A2780 | Ovarian Cancer | 69.24 µM | 24h |

| SKOV3 | Ovarian Cancer | 83.39 µM | 24h |

| HUVEC | Endothelial (Angiogenesis) | 21.1 µM | Not Specified |

| KB/C152 | Oral Epithelial Cancer | 81.18 µg/ml | Not Specified |

| HUT78 | T-Lymphocytic Leukemia | 103.03 µg/ml | Not Specified |

Data sourced from Bakrim S, et al. (2022) and Al-Oqail MM, et al. (2021).[19][20]

Experimental Protocol: Cell Viability (XTT) Assay

This is a common colorimetric assay to measure the cytotoxic or anti-proliferative effects of a compound on cancer cells.

-

Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC₅₀).

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., KB/C152 oral cancer cells) are seeded into a 96-well microplate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (or stigmasterol) dissolved in a suitable solvent (e.g., DMSO). Control wells receive solvent only.

-

Incubation: The plate is incubated for a defined period (e.g., 24, 48, or 72 hours).

-

XTT Reagent Addition: The XTT reagent (sodium 2,3,-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino) carbonyl]-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the XTT to a soluble orange formazan product.

-

Measurement: After a further incubation period (e.g., 2-4 hours), the absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance values are converted to percentage viability relative to the control. The IC₅₀ value is calculated by plotting viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

-

Reference: Al-Oqail MM, et al. (2021).[20]

Visualization: PI3K/Akt Signaling in Apoptosis

Caption: this compound may inhibit the PI3K/Akt survival pathway, promoting apoptosis.

Conclusion

This compound is a bioactive phytosterol with a well-established and potent ability to inhibit intestinal cholesterol absorption, making it a compound of significant interest for cardiovascular health. Its mechanisms of action involve both physical competition with cholesterol in micelles and modulation of key sterol transport proteins. Furthermore, evidence from related phytosterols strongly suggests that this compound likely possesses valuable anti-inflammatory and anticancer properties, primarily through the inhibition of pro-inflammatory signaling cascades like NF-κB and the induction of apoptosis and cell cycle arrest in malignant cells via pathways such as PI3K/Akt. This guide provides the foundational data, experimental context, and mechanistic frameworks necessary for professionals in research and drug development to further explore and harness the therapeutic potential of this compound. Future research should focus on delineating the specific activities of this compound to distinguish them from its precursor, stigmasterol, and on translating these preclinical findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of action of plant sterols on inhibition of cholesterol absorption. Comparison of sitosterol and sitostanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sitosterol reduces messenger RNA and protein expression levels of Niemann-Pick C1-like 1 in FHs 74 Int cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Disruption of cholesterol homeostasis by plant sterols [jci.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Possible inhibition of hydroxy methyl glutaryl CoA reductase activity by nicotinic acid and ergosterol: as targeting for hypocholesterolemic action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]

- 15. Investigation of the anti-inflammatory effects of stigmasterol in mice: insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in Stigmasterol on its anti-tumor effect and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-sitosterol induces G1 arrest and causes depolarization of mitochondrial membrane potential in breast carcinoma MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxicity Activity and Druggability Studies of Sigmasterol Isolated from Marine Sponge Dysidea avara Against Oral Epithelial Cancer Cell (KB/C152) and T-Lymphocytic Leukemia Cell Line (Jurkat/ E6-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Stigmastanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract